![molecular formula C19H19N3O3 B4186827 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide](/img/structure/B4186827.png)
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
描述
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as CUDC-101 and is a small molecule inhibitor of multiple oncogenic pathways.
作用机制
The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide involves the inhibition of several oncogenic pathways. It binds to the ATP-binding site of EGFR and prevents the activation of downstream signaling pathways that promote cell growth and survival. It also inhibits the activity of HER2 and VEGFR, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. It has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in cancer treatment.
实验室实验的优点和局限性
One of the advantages of using 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide in lab experiments is its specificity for oncogenic pathways. It targets multiple pathways that are often overexpressed in cancer cells, making it a promising therapeutic agent. However, one limitation is the potential for off-target effects, which could lead to unwanted side effects.
未来方向
There are several future directions for the study of 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide. One direction is the development of combination therapies that include this compound. It has been shown to enhance the effectiveness of radiation therapy and chemotherapy, and combining it with other agents could lead to even greater efficacy. Another direction is the development of more potent and selective inhibitors of oncogenic pathways. Finally, the use of 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide in clinical trials could lead to its approval as a therapeutic agent for cancer treatment.
科学研究应用
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit several oncogenic pathways, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor (VEGFR). These pathways are often overexpressed in cancer cells and contribute to the growth and survival of cancer cells.
属性
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)7-9-22-18(24)15-6-5-13(10-16(15)19(22)25)17(23)21-14-4-3-8-20-11-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHXRFBYSJSGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。